molecular formula C23H20N2O5 B11411920 2-(2-methoxyethyl)-1',7-dimethyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

2-(2-methoxyethyl)-1',7-dimethyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

Cat. No.: B11411920
M. Wt: 404.4 g/mol
InChI Key: PKHDRAJSVJMWOK-UHFFFAOYSA-N
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Description

2-(2-METHOXYETHYL)-1’,7-DIMETHYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE is a complex heterocyclic compound. It features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. This compound is part of the indole family, known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-METHOXYETHYL)-1’,7-DIMETHYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE typically involves multi-step reactions starting from readily available precursors. One common approach is the cycloaddition reaction involving indole derivatives . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired spirocyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include steps such as purification through crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution reactions can introduce functional groups like halides or alkyl groups .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-METHOXYETHYL)-1’,7-DIMETHYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE apart is its specific combination of functional groups and spirocyclic structure, which confer distinct reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C23H20N2O5

Molecular Weight

404.4 g/mol

IUPAC Name

2-(2-methoxyethyl)-1',7-dimethylspiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione

InChI

InChI=1S/C23H20N2O5/c1-13-8-9-17-14(12-13)19(26)18-20(30-17)21(27)25(10-11-29-3)23(18)15-6-4-5-7-16(15)24(2)22(23)28/h4-9,12H,10-11H2,1-3H3

InChI Key

PKHDRAJSVJMWOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C4(C5=CC=CC=C5N(C4=O)C)N(C3=O)CCOC

Origin of Product

United States

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